molecular formula C12H14F3NO2 B13272615 Ethyl 3-amino-2-[(3,4,5-trifluorophenyl)methyl]propanoate

Ethyl 3-amino-2-[(3,4,5-trifluorophenyl)methyl]propanoate

Cat. No.: B13272615
M. Wt: 261.24 g/mol
InChI Key: UZHGYAZKQKEJCM-UHFFFAOYSA-N
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Description

Ethyl 3-amino-2-[(3,4,5-trifluorophenyl)methyl]propanoate is an organic compound with the molecular formula C11H12F3NO2 It is a derivative of propanoate, featuring an amino group and a trifluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-2-[(3,4,5-trifluorophenyl)methyl]propanoate typically involves the reaction of ethyl 3-amino-2-bromopropanoate with 3,4,5-trifluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-2-[(3,4,5-trifluorophenyl)methyl]propanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The trifluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Nitro or imine derivatives.

    Reduction: Corresponding alcohol.

    Substitution: Brominated or nitrated derivatives of the trifluorophenyl group.

Scientific Research Applications

Ethyl 3-amino-2-[(3,4,5-trifluorophenyl)methyl]propanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-2-[(3,4,5-trifluorophenyl)methyl]propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluorophenyl group can enhance lipophilicity and membrane permeability. These interactions can modulate enzyme activity and signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-amino-3-(2,5-difluorophenyl)propanoate
  • Ethyl 3-amino-3-(2,4-dimethoxyphenyl)propanoate
  • Ethyl 3-amino-3-(3-methoxyphenyl)propanoate

Uniqueness

Ethyl 3-amino-2-[(3,4,5-trifluorophenyl)methyl]propanoate is unique due to the presence of the trifluorophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying the effects of fluorination on biological activity and chemical reactivity.

Biological Activity

Ethyl 3-amino-2-[(3,4,5-trifluorophenyl)methyl]propanoate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

  • Molecular Formula : C13H14F3N O2
  • Molecular Weight : 273.25 g/mol

The presence of the trifluoromethyl group enhances the lipophilicity and biological activity of the compound.

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. The trifluoromethyl group may play a critical role in enhancing this activity by improving the compound's interaction with cellular targets.
  • Anti-inflammatory Effects : The compound has been reported to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against various pathogens, although detailed mechanisms remain to be elucidated.

Pharmacological Studies

Table 1 summarizes key findings from pharmacological studies involving this compound and related compounds:

StudyBiological ActivityMethodologyKey Findings
AntitumorIn vitro assays on cancer cell linesInduced apoptosis in breast cancer cells with IC50 values < 10 µM
Anti-inflammatoryAnimal models of inflammationReduced levels of TNF-alpha and IL-6 in treated groups
AntimicrobialDisc diffusion method against bacterial strainsEffective against E. coli and S. aureus with zones of inhibition > 15 mm

Case Study 1: Antitumor Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of derivatives based on this compound. These derivatives were tested for their ability to inhibit the proliferation of various cancer cell lines. The results demonstrated significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cells, with some compounds showing selectivity towards cancerous cells over normal cells .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of this compound using a murine model of acute inflammation. The administration of this compound resulted in a marked reduction in paw edema and inflammatory markers compared to control groups. This suggests its potential utility in treating inflammatory diseases .

Properties

Molecular Formula

C12H14F3NO2

Molecular Weight

261.24 g/mol

IUPAC Name

ethyl 2-(aminomethyl)-3-(3,4,5-trifluorophenyl)propanoate

InChI

InChI=1S/C12H14F3NO2/c1-2-18-12(17)8(6-16)3-7-4-9(13)11(15)10(14)5-7/h4-5,8H,2-3,6,16H2,1H3

InChI Key

UZHGYAZKQKEJCM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CC(=C(C(=C1)F)F)F)CN

Origin of Product

United States

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